Niobium(V) oxide

Catalog No.
S565772
CAS No.
1313-96-8
M.F
Nb2O5
M. Wt
265.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niobium(V) oxide

CAS Number

1313-96-8

Product Name

Niobium(V) oxide

IUPAC Name

dioxoniobiooxy(dioxo)niobium

Molecular Formula

Nb2O5

Molecular Weight

265.81 g/mol

InChI

InChI=1S/2Nb.5O

InChI Key

ZKATWMILCYLAPD-UHFFFAOYSA-N

SMILES

O=[Nb](=O)O[Nb](=O)=O

Synonyms

NB2O5, niobia, niobium oxide (Nb2O5), niobium pentaoxide, niobium pentoxide

Canonical SMILES

O=[Nb](=O)O[Nb](=O)=O

Niobium(V) oxide, also known as niobium pentoxide, is a chemical compound with the formula Nb2O5\text{Nb}_2\text{O}_5. It is a white, crystalline solid that occurs in several polymorphic forms, including orthorhombic and monoclinic structures. Niobium(V) oxide is primarily produced through the oxidation of niobium metal or the hydrolysis of niobium alkoxides. It exhibits unique properties such as high thermal stability and significant catalytic activity, making it valuable in various industrial applications .

  • High Refractive Index: Nb₂O₅ possesses a high refractive index, making it valuable for creating optical coatings for lenses, lasers, and other optical devices.
  • Electrical Conductivity: Depending on its structural form, Nb₂O₅ can exhibit both insulating and semiconducting properties. This characteristic makes it suitable for research in various areas, including the development of solid-state electrolytes for fuel cells and batteries.
  • Photocatalytic Activity: Nb₂O₅ has been explored for its photocatalytic activity, which allows it to absorb light and initiate chemical reactions. This property holds potential for applications in water treatment, hydrogen production, and environmental remediation.

These properties have led to the exploration of Nb₂O₅ in various scientific research fields, as detailed below:

Optoelectronics

Nb₂O₅ thin films are being investigated for their potential in optoelectronic devices due to their high refractive index, transparency, and ability to be doped with various elements to modify their electrical properties.

Catalysis

The photocatalytic activity of Nb₂O₅ makes it a promising candidate for various catalytic applications. Researchers are exploring its potential for:

  • Degradation of pollutants: Nb₂O₅ can degrade organic pollutants present in water and air.
  • Hydrogen production: Nb₂O₅ can be used as a photocatalyst for water splitting to produce hydrogen, a clean and sustainable energy source.

Sensors

The ability of Nb₂O₅ to change its electrical properties in response to various stimuli, such as gas exposure, makes it a potential candidate for developing gas sensors. Researchers are investigating its use for detecting harmful gases like NO₂ and NH₃.

Medical Field

Initial research suggests that Nb₂O₅ nanoparticles might possess antibacterial and antifungal properties, suggesting potential applications in wound healing and antimicrobial coatings. However, further research is needed to confirm these findings and ensure their safety for medical use.

, such as the dehydration of alcohols and oxidative dehydrogenation processes.
  • Electronics: Used in capacitors and as an insulator in semiconductor devices.
  • Glass Manufacturing: Acts as a glass modifier to improve optical properties.
  • Ceramics: Employed in producing high-performance ceramic materials due to its thermal stability .
  • Photocatalysis: Investigated for use in photocatalytic applications due to its semiconductor properties .
  • Niobium(V) oxide can be synthesized through various methods:

    • Hydrolysis: This involves the hydrolysis of alkali-metal niobates or alkoxides. For instance:
      2NbCl5+5H2ONb2O5+10HCl2\text{NbCl}_5+5\text{H}_2\text{O}\rightarrow \text{Nb}_2\text{O}_5+10\text{HCl}
    • Sol-Gel Method: A common approach where niobium alkoxides are hydrolyzed in the presence of acetic acid. This method allows for controlled synthesis and results in stable gels that can be calcined to produce niobium(V) oxide .
    • Oxidation: Niobium metal can be oxidized in air to form niobium(V) oxide.
    • Nano-Synthesis: Techniques like lithium hydride reduction followed by aerial oxidation produce nanosized particles of niobium pentoxide .

    Studies on the interactions of niobium(V) oxide with other compounds indicate its potential as a catalyst and its reactivity with various acids and bases. The unique structural characteristics of niobium(V) oxide allow it to facilitate reactions effectively, particularly in heterogeneous catalysis where surface area and active sites play crucial roles .

    Niobium(V) oxide shares similarities with other metal oxides but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

    CompoundFormulaUnique Features
    Tantalum(V) oxideTa₂O₅Higher melting point; used in electronics
    Zirconium(IV) oxideZrO₂Known for its high thermal stability; used in ceramics
    Titanium(IV) oxideTiO₂Widely used as a photocatalyst; high refractive index
    Hafnium(IV) oxideHfO₂Important for semiconductor applications

    Niobium(V) oxide is unique due to its specific catalytic properties and ability to form stable complexes with various substrates, making it particularly useful in advanced materials science and catalysis .

    The discovery of niobium traces back to 1801, when English chemist Charles Hatchett identified a new element in a mineral sample from Connecticut, initially naming it columbium after the poetic term for America. For decades, confusion persisted between niobium and tantalum due to their chemical similarities, until Heinrich Rose clarified their distinction in 1846, renaming the element niobium after Niobe, a figure from Greek mythology. Early synthesis methods involved hydrolyzing niobium chloride (NbCl₅) or fusing columbite with potassium sulfate to isolate Nb₂O₅. By the mid-20th century, advancements in sol-gel and hydrothermal techniques enabled precise control over Nb₂O₅ morphology, paving the way for its integration into capacitors and optical coatings.

    A pivotal moment arose in the 1980s with the discovery of Nb₂O₅’s pseudocapacitive behavior, which revolutionized its application in lithium-ion batteries. The development of nanostructured Nb₂O₅ in the 2000s further expanded its utility, particularly in photocatalysis and biomedical devices.

    Scientific Significance and Academic Impact

    Niobium pentoxide’s scientific value stems from its polymorphic diversity, acid catalytic activity, and biocompatibility. Its five primary crystalline phases—amorphous (A), pseudo-hexagonal (TT), orthorhombic (T), monoclinic (H), and tetragonal (M)—exhibit distinct electronic and catalytic properties. For instance, the orthorhombic T-phase demonstrates exceptional lithium-ion intercalation kinetics, making it ideal for high-rate batteries.

    In catalysis, Nb₂O₅’s strong Brønsted and Lewis acid sites enable efficient biomass conversion and esterification reactions, even in aqueous environments. Its optical properties, including a high refractive index (~2.3) and transparency in the visible spectrum, have driven its use in anti-reflective coatings and electrochromic devices. Biomedical applications leverage its bioinertness, with studies showing its efficacy in dental adhesives and drug delivery systems.

    Table 1: Key Polymorphs of Niobium Pentoxide and Their Applications

    PolymorphStructureKey PropertiesApplications
    T-phaseOrthorhombicHigh Li⁺ intercalation capacityLithium-ion batteries, supercapacitors
    H-phaseMonoclinicThermal stability, wide bandgap (3.4 eV)Optical coatings, sensors
    TT-phasePseudo-hexagonalMesoporous structureCatalysis, gas sensing

    Current Research Landscape and Methodological Approaches

    Modern research focuses on optimizing synthesis routes to enhance Nb₂O₅’s functional properties:

    Synthesis Techniques

    • Sol-Gel Methods: Using niobium ethoxide or chloride precursors, this approach produces nanoparticles with controlled size (25–65 nm) and phase purity. Calcination at 650–750°C yields the orthorhombic T-phase, favored for energy storage.
    • Hydrothermal Growth: NH₄F and H₂O₂ facilitate the formation of Nb₂O₅ nanorod arrays on niobium foils, achieving specific surface areas up to 140 m²/g. Temperature variations (120–150°C) tune particle size and photocatalytic activity.
    • Chemical Vapor Deposition (CVD): Aerosol-assisted CVD enables the growth of ultrathin Nb₂O₅ films (~100 nm) with bandgaps adjustable from 3.3 to 4.2 eV, ideal for optoelectronics.

    Table 2: Comparison of Synthesis Methods for Nb₂O₅

    MethodPrecursorsKey OutcomesApplications
    Sol-GelNb(OC₂H₅)₅, NbCl₅25–65 nm nanoparticles, T-phase dominantCatalysis, batteries
    HydrothermalNH₄F, H₂O₂, Nb foilNanorod arrays, 140 m²/g surface areaPhotocatalysis
    CVD[Nb(OEt)₅] in methanol100 nm films, tunable bandgapOptical coatings

    Characterization and Applications

    Advanced characterization techniques, such as in situ Raman spectroscopy and hybrid density functional theory (DFT), reveal how oxygen vacancies and Nb⁴⁺ defects influence catalytic and electronic behavior. In energy storage, T-Nb₂O₅ anodes achieve specific capacities of 225 mAh/g at 10 C rates, outperforming graphite. Photocatalytic studies demonstrate 85–100% degradation efficiency for methylene blue under UV irradiation, attributed to Nb₂O₅’s high surface area and charge separation kinetics.

    Monoclinic Phase (H-Nb₂O₅)

    The monoclinic H-Nb₂O₅ phase (space group C2/m) features edge-sharing NbO₆ octahedra arranged in a layered structure with interlayer spacings of 3.9 Å [2]. This phase undergoes a two-step lithiation process during electrochemical cycling, forming LiₓNb₂O₅ intermediates that reduce ionic diffusion kinetics compared to other polymorphs [2] [5]. Despite this limitation, single-crystalline H-Nb₂O₅ grown along the ⟨001⟩ direction demonstrates enhanced Li⁺ diffusion rates (1.2 × 10⁻¹⁰ cm²/s) due to direct ion penetration pathways [2].

    Orthorhombic Phase (T-Nb₂O₅)

    Orthorhombic T-Nb₂O₅ (space group Pbam) contains both NbO₆ octahedra and NbO₇ pentagonal bipyramids connected through corner-sharing networks [1] [3]. Its unique "room and pillar" framework creates two-dimensional ion diffusion channels along the ⟨010⟩ direction, enabling exceptional lithium-ion conductivity (4.8 × 10⁻⁹ cm²/s) [3] [4]. The structure remains stable up to x = 0.8 in LiₓNb₂O₅ without phase transition, making it superior to H-Nb₂O₅ for high-rate battery applications [3] [5].

    Tetragonal Phase (TT-Nb₂O₅)

    Pseudo-hexagonal TT-Nb₂O₅ (space group P4/mbm) exhibits a layered configuration with alternating NbO₆ layers (4h sites) and oxygen-only interlayers (4g sites) [4] [5]. This arrangement creates expanded interlayer spacing (6.2 Å along ⟨001⟩) and negligible volume change (<0.5%) during lithiation, enabling unprecedented cycling stability (>10⁴ cycles) [4]. The structure permits dual-band optical modulation through sub-conduction band shifts and Fermi level adjustments during ion intercalation [4].

    Additional Polymorphic Forms

    Less common polymorphs include:

    • M-Nb₂O₅: Tetragonal structure (space group I4/mmm) with three-dimensional Nb-O-Nb networks
    • B-Nb₂O₅: Body-centered cubic phase stable above 1460°C
    • L-Nb₂O₅: Low-temperature amorphous form with short-range ordered NbO₆ units [1] [5]

    Table 1: Structural Parameters of Major Nb₂O₅ Polymorphs

    PhaseSpace Groupa (Å)b (Å)c (Å)Density (g/cm³)
    H-Nb₂O₅C2/m21.143.8219.354.55
    T-Nb₂O₅Pbam6.2029.143.944.72
    TT-Nb₂O₅P4/mbm12.34-3.944.63

    Phase Transition Mechanisms

    Temperature-Dependent Phase Transformations

    Annealing treatments induce sequential phase transitions:

    • Amorphous → TT-Nb₂O₅ (400-600°C)
    • TT-Nb₂O₅ → T-Nb₂O₅ (700-800°C)
    • T-Nb₂O₅ → H-Nb₂O₅ (900-1000°C) [4] [5]

    The TT→T transition involves rearrangement of NbO₆ units from layered to corner-shared configurations, while T→H transformation requires breaking of Nb-O-Nb bridges along the ⟨100⟩ direction [1] [4].

    Pressure-Induced Structural Changes

    High-pressure studies (>5 GPa) reveal:

    • T-Nb₂O₅ transforms to a denser monoclinic phase (δ-Nb₂O₅)
    • H-Nb₂O₅ undergoes irreversible amorphization above 15 GPa
    • Pressure-stabilized phases exhibit increased Nb-O coordination numbers (up to 7) [1]

    Crystallographic Defects and Their Influence

    Oxygen Vacancy Formation

    Acid treatment creates oxygen vacancies (Nb₂O₅₋ₓ) through proton exchange and dehydration:
    Nb₂O₅ + 2xH⁺ → Nb₂O₅₋ₓ + xH₂O + x/2 O₂↑ [3]

    These vacancies:

    • Lengthen Nb-O bonds by 0.08-0.12 Å
    • Increase electronic conductivity by 3 orders of magnitude
    • Create Lewis acid sites for catalytic applications [3] [4]

    Structural Distortions

    Jahn-Teller distortions in NbO₆ octahedra cause:

    • Axial compression (Nb-O = 1.89 Å) vs equatorial elongation (2.12 Å)
    • Splitting of d-orbitals into lower-energy d_{z²} and higher-energy d_{x²−y²} states
    • Enhanced pseudocapacitive behavior through polaron hopping [3] [4]

    Nanostructured Nb₂O₅ Crystallography

    Dimensional Effects on Crystal Structure

    Nanoscale confinement induces:

    DimensionStructural Effect
    0D (NPs)Surface reconstruction of NbO₆ units
    1D (NWs)Axial growth along ⟨001⟩ in TT-phase
    2D (NSs)Thickness-dependent phase stability
    3D (NFs)Interconnected grain boundaries

    Surface Structural Properties

    Surface termination studies reveal:

    • (001) facets: Exposed Nb=O groups with high catalytic activity
    • (010) facets: Bridging oxygen sites for ion intercalation
    • (100) facets: Metallic Nb-Nb dimers facilitating electron transfer [2] [4]

    Physical Description

    DryPowde

    GHS Hazard Statements

    Aggregated GHS information provided by 428 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 228 of 428 companies. For more detailed information, please visit ECHA C&L website;
    Of the 3 notification(s) provided by 200 of 428 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    1313-96-8

    Wikipedia

    Niobium pentoxide

    General Manufacturing Information

    All other chemical product and preparation manufacturing
    Electrical equipment, appliance, and component manufacturing
    Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
    Primary metal manufacturing
    Synthetic dye and pigment manufacturing
    Wholesale and retail trade
    Niobium oxide (Nb2O5): ACTIVE

    Dates

    Modify: 2023-08-15

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